molecular formula C5H10O B074994 cis-2-Penten-1-ol CAS No. 1576-95-0

cis-2-Penten-1-ol

Cat. No. B074994
CAS RN: 1576-95-0
M. Wt: 86.13 g/mol
InChI Key: BTSIZIIPFNVMHF-ARJAWSKDSA-N
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Description

Synthesis Analysis

The synthesis of cis-2-Penten-1-ol and related compounds often involves the isomerization and catalytic reactions. For example, selective cis-isomerization of 1-pentene can be catalyzed by nickel(I)-triphenylphosphine complexes under specific conditions, demonstrating a mechanism involving metal hydride addition-elimination (Kanai et al., 1980). Additionally, synthesis approaches can involve various catalytic systems, including the use of molecular sieves and quantum mechanical studies to understand the isomerization process (Guo et al., 2007).

Molecular Structure Analysis

The molecular structure of cis-2-Penten-1-ol is characterized by the presence of a double bond and an alcohol group. This structure is crucial for its chemical behavior and the outcomes of its reactions. The configuration of the cis double bond significantly impacts its reactivity and interactions with other compounds.

Chemical Reactions and Properties

Chemical reactions involving cis-2-Penten-1-ol include isomerization, where the compound can be transformed into different isomers under certain conditions, such as the presence of catalysts like noble metal salts or under thermal conditions (Bond & Hellier, 1967). The compound's behavior in reactions, such as polymerization and hydrogenation, varies depending on the conditions and the catalysts used.

Scientific Research Applications

  • Isomerization Reactions:

    • Cis-2-Penten-1-ol is involved in isomerization reactions, where it can be converted to other isomers under specific conditions. For example, Kanai et al. (1980) studied the selective cis-isomerization of 1-pentene catalyzed by nickel complexes, showing how different conditions can influence the isomer ratio of cis-2-pentene to its trans counterpart (Kanai, Kushi, Sakanoue, & Kishimoto, 1980).
  • Catalysis:

    • Research has explored the use of various catalysts in the isomerization of olefins like cis-2-Penten-1-ol. Bond and Hellier (1967) demonstrated the catalytic isomerization of 1-pentene by a platinum-tin complex, resulting in a mixture of 2-pentenes, with a focus on the trans isomer (Bond & Hellier, 1967).
  • Chemical Kinetics and Reaction Mechanisms:

    • Studies on the reaction mechanisms and kinetics of cis-2-Penten-1-ol have provided insights into its behavior under various conditions. Perrin, Richard, and Martin (1978) investigated the thermal reaction of 2-pentene (cis or trans), highlighting the main products of decomposition and the influence of temperature on product formation (Perrin, Richard, & Martin, 1978).
  • Analytical Chemistry:

    • Cis-2-Penten-1-ol has been studied in the context of analytical chemistry, particularly in gas chromatography. Korhonen (1983) explored the gas chromatography of unsaturated alcohols like cis-2-Penten-1-ol, analyzing their retention times and behavior in different chromatographic conditions (Korhonen, 1983).
  • Environmental and Biological Applications:

    • Research has also touched upon the environmental and biological relevance of cis-2-Penten-1-ol. For instance, Schoon et al. (2007) studied the reactions of various unsaturated alcohols, including cis-2-Penten-1-ol, with different ions, highlighting their potential applications in environmental studies (Schoon, Amelynck, Debie, Bultinck, & Arijs, 2007).

Safety And Hazards

Cis-2-Penten-1-ol is classified as a flammable liquid and vapor. It is harmful if swallowed and may be fatal if swallowed and enters airways . It is advised to keep away from heat/sparks/open flames/hot surfaces and to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

While specific future directions for cis-2-Penten-1-ol are not detailed in the search results, it’s worth noting that it’s used in various chemical processes and is a key component in the flavor profile of certain foods .

properties

IUPAC Name

(Z)-pent-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-2-3-4-5-6/h3-4,6H,2,5H2,1H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSIZIIPFNVMHF-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30878754
Record name cis-Pent-2-ene-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Green diffusive aroma
Record name (Z)-2-Penten-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1771/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

138.00 °C. @ 760.00 mm Hg
Record name (E)-2-Penten-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031604
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly soluble in water; soluble in non-polar solvents, Soluble (in ethanol)
Record name (Z)-2-Penten-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1771/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.844-0.850
Record name (Z)-2-Penten-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1771/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

cis-2-Penten-1-ol

CAS RN

1576-95-0, 1576-96-1
Record name cis-2-Penten-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1576-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Penten-1-ol, (2Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Penten-1-ol, (2Z)-
Source EPA Chemicals under the TSCA
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Record name cis-Pent-2-ene-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-pent-2-ene-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.924
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-PENTEN-1-OL, (2Z)-
Source FDA Global Substance Registration System (GSRS)
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Record name (E)-2-Penten-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031604
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
403
Citations
C Kalalian, E Roth, G El Dib, HJ Singh, PK Rao… - Atmospheric …, 2020 - Elsevier
… As for the ozonolysis of cis-2-penten-1-ol, the major products identified and quantified were glycolaldehyde (56 ± 14)% and propanal (40 ± 10)% as listed in Table 1. For glycolaldehyde …
Number of citations: 3 www.sciencedirect.com
C Kalalian, G El Dib, HJ Singh, PK Rao, E Roth… - Atmospheric …, 2020 - Elsevier
C 5 and C 6 unsaturated alcohols are a family of biogenic volatile organic compounds (BVOC) emitted in the atmosphere from vegetation in response to their injuries. In this work, we …
Number of citations: 10 www.sciencedirect.com
RS Disselkamp, KM Denslow, TR Hart, JF White… - Applied Catalysis A …, 2005 - Elsevier
… The hydrogenation of cis-2-penten-1-ol for (a) cavitating ultrasound and (b) silent (and magnetically stirred) experiments are shown. The symbols represent cis-2-penten-1-ol (substrate, …
Number of citations: 10 www.sciencedirect.com
A Kobayashi, H Sato, T Yamanishi - Agricultural and Biological …, 1965 - Taylor & Francis
1) T. Yamanishi, T. Kiribuchi, M. Sakai, N. Fujita, Yi Ikeda and K. Sasa, This Journal, 27, 193 (1963). neutral fraction showed twenty-eight distinct peaks among which twelve peaks have …
Number of citations: 20 www.tandfonline.com
R Tang, JP Zhang, ZN Zhang - PLoS One, 2012 - journals.plos.org
… Nine of these chemicals were released by intact, mechanically-damaged, and herbivore-damaged leaves, while cis-2-penten-1-ol was released only by intact and mechanically-…
Number of citations: 40 journals.plos.org
R Tang, F Zhang, ZN Zhang - Insects, 2016 - mdpi.com
… MDVs, β-ocimene and cis-2-penten-1-ol on the reproduction of H. cunea and to compare volatile chemical blends with β-ocimene and cis-2-penten-1-ol in order to reveal their functions …
Number of citations: 12 www.mdpi.com
S Mathieu, VD Cin, Z Fei, H Li, P Bliss… - Journal of …, 2009 - academic.oup.com
The unique flavour of a tomato fruit is the sum of a complex interaction among sugars, acids, and a large set of volatile compounds. While it is generally acknowledged that the flavour of …
Number of citations: 203 academic.oup.com
R Tang, F Zhang, ZN Zhang - Insects (2075-4450), 2016 - search.ebscohost.com
… MDVs, β-ocimene and cis-2-penten-1-ol on the reproduction of H. cunea and to compare volatile chemical blends with β-ocimene and cis-2-penten-1-ol in order to reveal their functions …
Number of citations: 0 search.ebscohost.com
唐睿, 张峰, 张钟宁 - 2016 - ir.ioz.ac.cn
… MDVs, β-ocimene and cis-2-penten-1-ol on the reproduction of H. cunea and to compare volatile chemical blends with β-ocimene and cis-2-penten-1-ol in order to reveal their functions …
Number of citations: 2 ir.ioz.ac.cn
E Grosjean, D Grosjean - International Journal of Chemical …, 1994 - Wiley Online Library
… , in units of 10 −18 cm 3 molecule −1 s −1 , are 16.2 ± 0.7 for (±) 3‐buten‐2‐ol, 17.9 ± 1.8 for 1‐penten‐3‐ol, 10.0 ± 0.3 for 2‐methyl‐3‐buten‐2‐ol, 169 ± 25 for cis‐2 penten‐1‐ol, and …
Number of citations: 85 onlinelibrary.wiley.com

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